Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride
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Overview
Description
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride is a synthetic compound that combines theobromine, a naturally occurring alkaloid found in cocoa, with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine to form 1-(3,4-dichlorophenyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with a butyl halide to form 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl).
Coupling with Theobromine: The final step involves coupling the alkylated piperazine derivative with theobromine under acidic conditions to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system and its potential as an anti-inflammatory agent.
Industry: The compound is investigated for its potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A related compound with similar structural features but lacking the theobromine moiety.
Theobromine: The parent compound, a naturally occurring alkaloid with known stimulant effects.
Other Piperazine Derivatives: Compounds such as 1-(4-(4-(2,4-dichlorophenyl)-1-piperazinyl)butyl)theobromine, which have variations in the substituents on the piperazine ring.
Uniqueness
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride is unique due to its combination of theobromine and a piperazine derivative, which imparts distinct chemical and biological properties
Properties
CAS No. |
87798-91-2 |
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Molecular Formula |
C21H28Cl4N6O2 |
Molecular Weight |
538.3 g/mol |
IUPAC Name |
1-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butyl]-3,7-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H26Cl2N6O2.2ClH/c1-25-14-24-19-18(25)20(30)29(21(31)26(19)2)8-4-3-7-27-9-11-28(12-10-27)15-5-6-16(22)17(23)13-15;;/h5-6,13-14H,3-4,7-12H2,1-2H3;2*1H |
InChI Key |
SUESOFANXKSRDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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